{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE {[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 479360-29-7
VCID: VC4742108
InChI: InChI=1S/C15H14FNO3S/c1-10-2-7-13(21-10)15(19)20-9-14(18)17-8-11-3-5-12(16)6-4-11/h2-7H,8-9H2,1H3,(H,17,18)
SMILES: CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=C(C=C2)F
Molecular Formula: C15H14FNO3S
Molecular Weight: 307.34

{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE

CAS No.: 479360-29-7

Cat. No.: VC4742108

Molecular Formula: C15H14FNO3S

Molecular Weight: 307.34

* For research use only. Not for human or veterinary use.

{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE - 479360-29-7

Specification

CAS No. 479360-29-7
Molecular Formula C15H14FNO3S
Molecular Weight 307.34
IUPAC Name [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C15H14FNO3S/c1-10-2-7-13(21-10)15(19)20-9-14(18)17-8-11-3-5-12(16)6-4-11/h2-7H,8-9H2,1H3,(H,17,18)
Standard InChI Key STXXXGRPPCNZLH-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=C(C=C2)F

Introduction

The compound {[(4-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate is a complex organic molecule that integrates a thiophene ring with a carbamoyl group and a fluorophenyl moiety. Despite the lack of specific literature directly referencing this compound, its components and similar structures suggest potential applications in pharmaceuticals and organic synthesis. This article will explore the theoretical aspects, potential applications, and related research findings based on similar compounds.

Pharmaceutical Development:

Compounds with thiophene rings are often explored for their biological activity, including antiviral and anticancer properties . The addition of a carbamoyl group and a fluorophenyl moiety could enhance interactions with biological targets, potentially improving efficacy or selectivity.

Organic Synthesis:

As a building block, this compound could be used to synthesize more complex molecules, leveraging the reactivity of the carbamoyl and thiophene groups. This is particularly relevant in materials science and nanotechnology, where unique molecular structures are sought for specific applications .

Agricultural Chemicals:

Similar to other thiophene derivatives, it might be used in agrochemical formulations to improve the absorption and effectiveness of pesticides or herbicides .

Research Findings and Related Compounds

While specific research on {[(4-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate is lacking, related compounds provide insights:

  • Thiophene Derivatives: Thiophene-based compounds have shown promise in antiviral assays, with some derivatives exhibiting activity in the micromolar range . The incorporation of fluorophenyl groups could enhance these properties by altering the pharmacokinetic profile.

  • Carbamoyl Groups: The presence of carbamoyl groups can influence the solubility and bioavailability of compounds, potentially improving their drug-like properties .

Data Tables

Given the lack of direct data on {[(4-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate, we can consider properties of similar compounds for comparison:

CompoundMolecular FormulaMolecular WeightPotential Applications
Methyl 3-amino-5-methylthiophene-2-carboxylateC7H9NO2S171.22 g/molPharmaceutical, Agricultural Chemicals
5-Methylthiophene-2-carboxylic acidC6H6O2S142.18 g/molOrganic Synthesis, Materials Science
Thiophene Derivatives (e.g., antiviral)VariableVariableAntiviral, Pharmaceutical Development

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